Toxyl angelate

Descripción

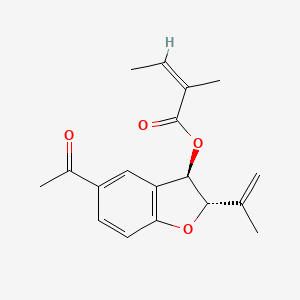

Structure

3D Structure

Propiedades

Número CAS |

106928-36-3 |

|---|---|

Fórmula molecular |

C18H20O4 |

Peso molecular |

300.3 g/mol |

Nombre IUPAC |

[(2S,3R)-5-acetyl-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C18H20O4/c1-6-11(4)18(20)22-17-14-9-13(12(5)19)7-8-15(14)21-16(17)10(2)3/h6-9,16-17H,2H2,1,3-5H3/b11-6-/t16-,17+/m0/s1 |

Clave InChI |

LQUPQVIPBLTZNW-WGTSBNPKSA-N |

SMILES |

CC=C(C)C(=O)OC1C(OC2=C1C=C(C=C2)C(=O)C)C(=C)C |

SMILES isomérico |

C/C=C(/C)\C(=O)O[C@H]1[C@@H](OC2=C1C=C(C=C2)C(=O)C)C(=C)C |

SMILES canónico |

CC=C(C)C(=O)OC1C(OC2=C1C=C(C=C2)C(=O)C)C(=C)C |

Origen del producto |

United States |

Natural Occurrence and Chemotaxonomic Significance

Botanical Sources and Isolation Methodologies

The primary documented botanical source of toxyl angelate is Isocoma wrightii, a flowering plant belonging to the Asteraceae family. This plant, commonly known as Wright's goldenbush, is native to the southwestern United States and northern Mexico. The isolation of this compound from Isocoma wrightii is typically achieved through a multi-step process involving extraction and chromatography.

Initial extraction of the plant material, usually the aerial parts, is carried out using organic solvents such as a methylene (B1212753) chloride/methanol mixture. This crude extract, containing a complex mixture of secondary metabolites, is then subjected to further purification. Chromatographic techniques are essential for the separation of individual compounds. Methodologies such as column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC), are employed to isolate this compound from other co-occurring constituents. The structure of the isolated compound is then confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

While Isocoma wrightii is the most definitive source, the presence of a wide array of benzofuran (B130515) derivatives in other genera of the Asteraceae family, particularly within the Eupatorieae tribe, suggests that this compound may also be present in species of Ageratina and Eupatorium. researchgate.net The chemical profiles of these genera are rich in benzofurans and dihydrobenzofurans, making them probable, though not yet definitively confirmed, sources of this compound.

Table 1: Botanical Sources of this compound and Related Benzofurans

| Genus | Species | Family | Compound Status |

|---|---|---|---|

| Isocoma | wrightii | Asteraceae | Confirmed source of this compound |

| Ageratina | Various species | Asteraceae | Probable source (rich in related benzofurans) |

| Eupatorium | Various species | Asteraceae | Probable source (rich in related benzofurans) |

Co-occurring Benzofuran Derivatives and Related Secondary Metabolites

In its natural botanical sources, this compound does not occur in isolation. It is part of a complex mixture of other structurally related benzofuran derivatives and various other secondary metabolites. The analysis of these co-occurring compounds is crucial for understanding the biosynthetic pathways within the plant and for chemotaxonomic classification.

Within Isocoma wrightii, this compound is found alongside a suite of other benzofurans. These include tremetone (B1683225), dehydrotremetone, and hydroxytremetone. Other related compounds that have been isolated from this plant include euparin (B158306) and 2,5-diacetylbenzofuran. The co-occurrence of these compounds suggests a common biosynthetic origin, likely from acetate (B1210297) and mevalonate (B85504) precursors.

Beyond the benzofuran class, other secondary metabolites are also present in the extracts of Isocoma wrightii. These can include various terpenoids, such as monoterpenes and sesquiterpenes, as well as flavonoids and polyacetylenes. The specific composition of these secondary metabolites can vary depending on environmental conditions and the developmental stage of the plant. In the broader context of the Eupatorieae tribe, species are known to produce a diverse array of sesquiterpene lactones, thymol (B1683141) derivatives, and pyrrolizidine (B1209537) alkaloids, which may also co-occur in plants that synthesize this compound.

**Table 2: Co-occurring Compounds with this compound in *Isocoma wrightii***

| Compound Class | Specific Compounds |

|---|---|

| Benzofurans | Tremetone, Dehydrotremetone, Hydroxytremetone, Euparin, 2,5-Diacetylbenzofuran |

| Terpenoids | Monoterpenes, Sesquiterpenes |

| Flavonoids | Various flavonoid structures |

| Polyacetylenes | Various polyacetylene structures |

Ecological and Evolutionary Aspects of this compound Production in Organisms

The production of this compound and other benzofuran derivatives in plants is believed to have evolved as a chemical defense mechanism. These compounds often exhibit a range of biological activities that can deter herbivores and inhibit the growth of pathogenic microorganisms. The bitter taste and potential toxicity of these compounds can make the plant unpalatable to grazing animals.

Furthermore, some benzofuran derivatives have been shown to possess allelopathic properties, meaning they can inhibit the germination and growth of neighboring plants. This can provide a competitive advantage by reducing competition for resources such as sunlight, water, and nutrients. The release of these compounds into the soil, either through root exudation or the decomposition of plant litter, can create a chemical barrier that hinders the establishment of competing plant species.

The diversification of benzofuran structures, including this compound, within the Asteraceae family is likely a result of an evolutionary arms race between plants and their herbivores and pathogens. As herbivores and pathogens evolve mechanisms to tolerate or detoxify certain defensive compounds, plants are under selective pressure to produce novel or more potent chemical defenses. This co-evolutionary process can lead to the remarkable chemical diversity observed in plant secondary metabolism. The specific array of benzofurans produced by a particular species, including this compound, represents a snapshot of its unique evolutionary history and ecological interactions.

Advanced Structural Elucidation and Stereochemical Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the constitution of Toxyl angelate. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, and two-dimensional NMR experiments establish the connectivity between them.

While specific, experimentally verified NMR data for this compound is not available in publicly accessible literature, a theoretical analysis based on its known structure allows for the prediction of its spectral characteristics. The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the protons on the dihydrobenzofuran ring, and the protons of the angelate moiety. The coupling patterns and chemical shifts of the protons on the chiral centers are particularly important for determining the relative stereochemistry.

Similarly, the ¹³C NMR spectrum would show characteristic resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the dihydrobenzofuran core, and the carbons of the angelate group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | m |

| Dihydrobenzofuran CH | 4.5 - 5.5 | m |

| Angelate CH | 6.0 - 6.2 | q |

| Acetyl CH₃ | 2.5 - 2.6 | s |

| Angelate CH₃ | 1.8 - 2.1 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Angelate C=O | 165 - 170 |

| Acetyl C=O | 195 - 200 |

| Aromatic C | 110 - 160 |

| Dihydrobenzofuran C-O | 70 - 90 |

| Angelate C=C | 125 - 140 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. The monoisotopic mass of this compound is 300.13616 g/mol , which corresponds to the molecular formula C₁₈H₂₀O₄ ebi.ac.uk.

Analysis of the fragmentation pathways in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Key fragmentation patterns would likely involve the cleavage of the ester bond, leading to the loss of the angelate group (C₅H₇O₂), and fragmentation of the dihydrobenzofuran ring.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. The IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and ketone groups, typically in the region of 1650-1750 cm⁻¹. Other significant peaks would include C-O stretching for the ether and ester groups, and C=C stretching for the aromatic ring and the angelate double bond.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, providing information on the C=C bonds of the aromatic system and the angelate moiety.

X-ray Crystallography for Definitive Absolute and Relative Configuration Assignment

X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute configuration of a chiral molecule wikipedia.org. This technique requires the formation of a high-quality single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule. For this compound, this would definitively establish the stereochemical relationships between the chiral centers on the dihydrobenzofuran ring. The absolute configuration can be determined through the analysis of anomalous dispersion effects, often by incorporating a heavy atom into the structure mdpi.com.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by the molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned or confirmed.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, are essential for the separation of enantiomers and diastereomers of this compound. These methods are crucial for assessing the enantiomeric purity of a sample and for isolating individual stereoisomers for further characterization. The development of a successful chiral separation method is a key step in the complete stereochemical analysis of complex natural products like this compound.

Synthetic Strategies and Chemical Transformations of Toxyl Angelate

Total Synthesis Approaches to the Toxyl Angelate Core

A complete total synthesis of this compound has not been extensively documented in peer-reviewed literature. However, the synthesis of its core structure, the substituted 2,3-dihydrobenzofuran (B1216630), is a well-established area of organic synthesis. Numerous methods have been developed to construct this heterocyclic system, many of which are applicable to the synthesis of the this compound backbone.

The general approach to the this compound core would involve the construction of the 2,3-dihydrobenzofuran ring with the required substituents at the C2, C3, and C5 positions. Transition metal-catalyzed reactions are at the forefront of these strategies. For instance, palladium-catalyzed intramolecular C-H activation and cyclization of appropriately substituted phenols or anilines can lead to the formation of the dihydrobenzofuran ring. rsc.orgnih.gov Similarly, rhodium-catalyzed processes, such as the intramolecular C-H insertion of carbenoids or the annulation of phenols with alkenes, provide efficient routes to substituted dihydrobenzofurans. nih.govthieme-connect.comnih.gov Nickel-catalyzed methods, including the intramolecular carbonickelation of alkenes, also offer a viable pathway to this core structure. beilstein-journals.org

A plausible retrosynthetic analysis of the this compound core would disconnect the molecule into a substituted phenol (B47542) precursor and a three-carbon unit that would form the dihydrofuran ring. The key challenge in any total synthesis would be the stereocontrolled introduction of the substituents at the C2 and C3 positions.

Semi-Synthesis and Chemoenzymatic Transformations

Given the natural availability of related benzofuran (B130515) compounds, semi-synthetic and chemoenzymatic approaches are attractive alternatives to total synthesis for accessing this compound and its derivatives.

The angelate ester is a critical functional group in this compound. Angelic acid ((Z)-2-methyl-2-butenoic acid) is a naturally occurring compound and can be isolated from various plants of the Apiaceae family. acs.org

The esterification of an alcohol with angelic acid to form the angelate ester is a significant challenge due to the facile isomerization of the angelate (Z-isomer) to the more thermodynamically stable tiglate (E-isomer). researchgate.net This isomerization can be promoted by both acidic and basic conditions, which are often employed in standard esterification protocols. nih.gov

To overcome this, specific stereoconservative esterification methods have been developed. One effective approach involves the use of angelic anhydride (B1165640) in the presence of a non-nucleophilic base, which can achieve the desired esterification with minimal isomerization. Another method utilizes coupling reagents that operate under mild, neutral conditions. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be effective, although careful control of reaction conditions is necessary to suppress isomerization.

Chemoenzymatic methods using lipases have also been explored for the stereoselective esterification of secondary alcohols. nih.govchapmanhall.comnih.govscielo.org.mxresearchgate.net Lipases can catalyze esterification under mild conditions, potentially avoiding the harsh conditions that lead to isomerization. The choice of lipase (B570770) and reaction medium is crucial for achieving high conversion and selectivity. For example, immobilized lipases in organic solvents have been shown to effectively catalyze the esterification of various alcohols. nih.govscielo.org.mx

Table 1: Comparison of Esterification Methods for Angelate Synthesis

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed | Angelic acid, alcohol, strong acid (e.g., H₂SO₄) | Simple, readily available reagents | High risk of isomerization to tiglate |

| Acyl Chloride | Angeloyl chloride, alcohol, base | High reactivity | Angeloyl chloride can be difficult to prepare and handle |

| Anhydride Method | Angelic anhydride, alcohol, non-nucleophilic base | Good for stereoconservation | Angelic anhydride can be expensive |

| DCC/DMAP | Angelic acid, alcohol, DCC, DMAP | Mild conditions | Potential for side reactions and isomerization |

| Lipase-Catalyzed | Angelic acid, alcohol, lipase | High selectivity, mild conditions | Can be slow, enzyme stability and cost can be issues |

The benzofuran scaffold of this compound offers several sites for chemical modification to generate novel derivatives. The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, to introduce new functional groups. The acetyl group at the C5 position is a versatile handle for further transformations. For instance, it can be reduced to an alcohol, converted to an oxime, or used in aldol-type condensations to extend the carbon chain.

The isopropenyl group at C2 can be subjected to various olefin metathesis reactions or be oxidized to a ketone or an epoxide, providing entry points for further functionalization. The hydroxyl group at C3, once deprotected, can be acylated, alkylated, or oxidized.

Table 2: Potential Derivatization Reactions on the this compound Scaffold

| Position | Functional Group | Potential Reactions |

|---|---|---|

| Aromatic Ring | Benzene (B151609) ring | Electrophilic aromatic substitution (nitration, halogenation, acylation) |

| C5 | Acetyl group | Reduction, oxidation, aldol (B89426) condensation, Wittig reaction |

| C2 | Isopropenyl group | Olefin metathesis, oxidation, hydrogenation, hydroboration-oxidation |

| C3 | Hydroxyl (from toxol) | Esterification, etherification, oxidation |

Mechanistic Investigations of Key Bond-Forming Reactions

The mechanisms of the key bond-forming reactions in the synthesis of the this compound core are primarily centered on the strategies used for constructing the 2,3-dihydrobenzofuran ring.

In palladium-catalyzed syntheses, the mechanism often involves an oxidative addition of an aryl halide or triflate to a Pd(0) catalyst, followed by intramolecular carbopalladation of an appended alkene. Subsequent β-hydride elimination or reductive elimination then furnishes the dihydrobenzofuran product and regenerates the Pd(0) catalyst. rsc.orgnih.gov Alternatively, C-H activation pathways can be involved, where the palladium catalyst directly activates a C-H bond on the aromatic ring to initiate the cyclization.

For rhodium-catalyzed reactions, a common mechanism involves the generation of a rhodium carbene from a diazo compound, which then undergoes an intramolecular C-H insertion into a phenolic O-H bond, followed by cyclization. thieme-connect.comnih.gov In annulation reactions, the rhodium catalyst can coordinate to both the phenol and the alkene, facilitating a [3+2] cycloaddition. nih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions and controlling the stereochemical outcome of the synthesis.

Regioselective and Stereoselective Synthetic Pathways

The synthesis of this compound requires precise control over both regioselectivity and stereoselectivity. The substitution pattern on the benzofuran ring must be correctly installed, and the relative and absolute stereochemistry at the C2 and C3 positions must be established.

Regioselectivity in the synthesis of the benzofuran core is often controlled by the choice of starting materials and catalysts. For example, in the cyclization of substituted phenols, the position of the cyclizing group on the aromatic ring dictates the final substitution pattern. Directed metalation strategies can also be employed to achieve high regioselectivity in the functionalization of the aromatic ring.

Stereoselectivity is a more significant challenge. The trans relationship between the isopropenyl group at C2 and the angeloyloxy group at C3 in this compound requires a diastereoselective synthesis. This can be achieved through several strategies:

Substrate-controlled synthesis: Using a chiral starting material can direct the stereochemical outcome of subsequent reactions.

Chiral auxiliary-controlled synthesis: A chiral auxiliary can be temporarily attached to the molecule to guide the formation of the desired stereocenters and then removed.

Catalyst-controlled synthesis: The use of chiral catalysts, particularly in transition metal-catalyzed reactions, can induce high levels of enantioselectivity and diastereoselectivity. For example, chiral rhodium or palladium complexes can be used to effect asymmetric cyclizations. nih.govcapes.gov.br

Novel Catalytic Methods in this compound Synthesis

Recent advances in catalysis offer new possibilities for the efficient and selective synthesis of the this compound structure.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. This methodology could be applied to the construction of the dihydrobenzofuran core through radical-based cyclizations under mild conditions. nih.gov

Dual Catalysis: The combination of two different catalytic cycles in a single pot can enable novel transformations. For instance, a combination of a transition metal catalyst and an organocatalyst could be used to achieve a cascade reaction that rapidly builds molecular complexity.

Enzyme-catalyzed reactions: The use of enzymes, either as isolated proteins or in whole-cell systems, offers unparalleled selectivity. Chemoenzymatic approaches, as mentioned in section 4.2, are becoming increasingly sophisticated. nih.govresearchgate.netresearchgate.netmetu.edu.tr For example, engineered enzymes could be developed to catalyze the key stereoselective steps in the synthesis of the this compound core.

The development of novel catalytic methods will be crucial for developing a practical and efficient synthesis of this compound, potentially enabling the production of this and related compounds for further biological evaluation.

Biochemical Interactions and Mechanistic Insights

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Toxyl angelate, like other xenobiotics, is known to interact with biological macromolecules, which can influence cellular processes. nih.gov The binding of such compounds to proteins is often selective, meaning they target specific proteins rather than binding indiscriminately. nih.gov This selectivity can be a key determinant of the compound's biological activity. nih.gov

In silico molecular docking studies have been employed to predict the binding affinity of this compound with specific proteins. For instance, in a study investigating potential antidiabetic compounds from Agathophora alopecuroides, this compound was docked against human α-amylase and α-glucosidase. nih.gov The results, presented in the table below, indicate a moderate binding affinity for these enzymes. nih.gov

| Protein Target | Binding Score (kcal/mol) |

| Human α-amylase | -7.2 |

| Human α-glucosidase | -6.4 |

| Data from a molecular docking study of compounds from Agathophora alopecuroides. nih.gov |

While direct experimental evidence for the interaction of this compound with nucleic acids is limited, the study of similar compounds provides some insight. For example, other benzofuran (B130515) derivatives have been shown to interact with polynucleotides like DNA. pageplace.deresearchgate.net The nature and consequences of such interactions for this compound itself remain an area for further investigation. The study of how small molecules interact with nucleic acids is a significant field, with techniques like surface plasmon resonance (SPR) being used to quantitatively analyze these interactions in real-time. nih.govnih.gov

Modulatory Effects on Cellular Signaling Pathways (e.g., Nitric Oxide Production, Prostaglandin Synthesis, Sulfhydryl Group Reactivity)

Research has indicated that the mechanism of action for some biological effects associated with extracts containing this compound is correlated with endogenous nitric oxide, prostaglandins (B1171923), and sulfhydryl groups. mdpi.com These molecules are key components of various cellular signaling pathways.

For example, studies on extracts from Ageratina pichinchensis, a plant known to contain this compound, have shown gastroprotective effects. mdpi.com The mechanism underlying this protection has been linked to the modulation of nitric oxide and prostaglandins, as well as interactions with sulfhydryl groups. mdpi.com Nitric oxide and prostaglandins are crucial mediators in maintaining gastric mucosal integrity, while sulfhydryl groups are important for the antioxidant capacity of cells.

Enzymatic Biotransformations and Metabolic Fates in Model Biological Systems

The metabolic fate of a compound within a biological system is a critical aspect of its biochemical profile. Saponification, a type of hydrolysis reaction, of this compound yields toxol (B1195516). researchgate.net This suggests that esterase enzymes could play a role in its metabolism in vivo.

Biotransformation studies using microorganisms can provide valuable insights into the potential metabolic pathways of a compound. For instance, while not directly studying this compound, research on the related compound decursin (B1670152) demonstrated that it could be transformed into decursinol (B1670153) by the esterase activity of Mycobacterium sp. PYR1001. science.gov This highlights the potential for enzymatic hydrolysis of the angelate ester group in similar molecules. The study of enzymatic degradation of polyesters also shows that enzymes like lipases and cutinases can hydrolyze ester bonds, which are present in this compound. mdpi.com

Role in Plant Physiology and Defense Mechanisms

This compound is a secondary metabolite found in various plants, particularly within the Asteraceae family. researchgate.net Secondary metabolites play a crucial role in the plant's interaction with its environment, often serving as defense mechanisms against herbivores, pathogens, and competing plants.

Benzofuran derivatives, including this compound, are known for their biological activities, which can be beneficial to the plant. researchgate.net For example, some benzofurans exhibit phytotoxic activity, inhibiting the germination and development of other plant species. researchgate.net This allelopathic potential can provide a competitive advantage to the plant producing these compounds. This compound has been isolated from plants such as Isocoma wrightii and has been identified in the chemical profile of Agathophora alopecuroides. researchgate.netmdpi.com

Structure-Activity Relationship Studies at a Mechanistic Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For benzofuran derivatives like this compound, specific structural features are important for their effects.

The angelate ester at the 3-position of the dihydrobenzofuran ring is a key functional group. Hydrolysis of this ester, as seen in the conversion of this compound to toxol, alters the molecule's properties and likely its biological activity. researchgate.net The isopropenyl group at the 2-position and the acetyl group on the benzene (B151609) ring are also significant features of the this compound molecule. nih.gov

Derivatives of related compounds have been synthesized to explore SAR. For example, various derivatives of other natural products have been created through processes like acetylation, hydrogenation, and ozonolysis to establish their chemical structures and investigate their biological activities. mdpi.com

Advanced Analytical Methodologies for Research

Hyphenated Chromatographic Techniques for Separation and Detection

Hyphenated techniques, which couple a separation method with a detection method, are at the forefront of analytical chemistry. For a compound like Toxyl angelate, which may be present in low concentrations in plant extracts alongside numerous other related and unrelated compounds, these techniques are indispensable.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile analytical technique well-suited for the analysis of moderately polar and thermally labile compounds like this compound. It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.

Recent research has demonstrated the utility of LC-MS, particularly high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS), in the analysis of plant extracts containing this compound. In a study profiling the metabolome of Agathophora alopecuroides, this compound was successfully identified using an LC-HRMS/MS system. nih.govpbsociety.org.pl The high mass accuracy of the time-of-flight (TOF) analyzer allows for the confident determination of the elemental composition of the molecule. pbsociety.org.pl

The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that aids in its structural confirmation. For this compound, which has a molecular formula of C18H20O4, the protonated molecule [M+H]+ is observed. nih.gov Under collision-induced dissociation (CID) in the MS/MS experiment, this precursor ion breaks apart into characteristic product ions.

Table 1: LC-HRMS/MS Data for the Identification of this compound

| Metabolite | Retention Time (min) | Observed Mass [M+H]+ | Molecular Formula | Key MS/MS Fragments (m/z) | Source Plant | Chemical Class |

|---|---|---|---|---|---|---|

| This compound | 9.7 | 300.136 | C18H20O4 | 121.0652, 135.0448, 145.0286, 163.0395 | Agathophora alopecuroides, Isocoma wrightii | Benzofuran (B130515) |

This data is compiled from the analysis of plant extracts containing this compound. nih.govpbsociety.org.plresearchgate.net

The fragmentation of the angelate ester bond is a key feature in the mass spectrum. The study of related benzofuran- and dihydrobenzofuran-type neolignans by accurate-mass ESI-MS/MS reveals that fragmentation pathways often involve the loss of alcohol (e.g., methanol) and carbon monoxide from the protonated molecule, providing diagnostic ions that are characteristic of the core structure. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone of analytical chemistry, particularly for volatile and thermally stable compounds. While direct analysis of this compound by GC-MS may be challenging due to its molecular weight and polarity, the technique is highly relevant for the analysis of related, more volatile benzofurans and for the characterization of essential oils where angelate esters are found. mdpi.comresearchgate.net For instance, GC-MS has been used to identify compounds like tremetone (B1683225) in extracts from Isocoma wrightii, the same plant from which this compound is isolated. researchgate.netplos.org

The mass spectra of esters in GC-MS are characterized by specific fragmentation patterns. A common fragmentation for esters is the McLafferty rearrangement, which can provide information about the structure of the alcohol and acid components. sci-hub.se For angelate esters, characteristic ions at m/z 83 and 55 are often observed, corresponding to fragments of the angelic acid moiety. mdpi.com However, distinguishing between angelate, tiglate, and senecioate isomers by mass spectrometry alone can be difficult, necessitating the use of retention indices (RI) from the gas chromatogram for unambiguous identification. researchgate.netwikidata.org

Table 2: Typical GC-MS Behavior of Related Angelate Esters

| Compound Type | Typical Fragmentation | Key Diagnostic Ions (m/z) | Analytical Challenge |

|---|---|---|---|

| Angelate Esters | McLafferty Rearrangement, Cleavage of ester bond | 83, 55 (from angelic acid moiety) | Difficult to distinguish from tiglate and senecioate isomers by MS alone. |

| Benzofurans (e.g., Tremetone) | Fragmentation of the benzofuran ring and side chains | Varies with substitution | Thermal stability can be a concern for larger derivatives. |

This table summarizes general observations for classes of compounds related to this compound, as specific GC-MS data for this compound is not widely available. plos.orgmdpi.com

Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It bridges the gap between gas and liquid chromatography and is particularly advantageous for the separation of chiral compounds and natural products. waters.com SFC is considered a "green" technology due to its reduced consumption of organic solvents. waters.com

While no specific applications of SFC for the analysis of this compound have been documented in the reviewed literature, the technique shows significant promise for this class of compounds. Research has demonstrated the successful application of SFC for the enantioseparation of various synthetic benzofuran derivatives. nih.govchromatographyonline.com In one study, SFC was shown to be superior to HPLC for the separation of 88% of the tested novel psychoactive substances, which included benzofurans. nih.gov Given that this compound possesses chiral centers, SFC would be an ideal technique for separating its enantiomers, which may exhibit different biological activities. The high efficiency and speed of modern ultra-high-performance supercritical fluid chromatography (UHPSFC) make it a valuable tool for high-throughput screening and purification of natural products. waters.comcapes.gov.br

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. This is often done to increase volatility for GC analysis, improve thermal stability, or enhance detection by adding a chromophore for UV detection or a specific tag for mass spectrometry. jfda-online.com

Pre-column derivatization is performed before the sample is introduced into the chromatographic system. For GC-MS analysis of compounds containing polar functional groups like hydroxyl (-OH) or amine (-NH) groups, derivatization is often essential. diva-portal.org

This compound itself does not possess a free hydroxyl group. However, its hydrolysis product, toxol (B1195516), does. researchgate.net Toxol, a dihydrobenzofuran with a hydroxyl group, would likely require derivatization for successful GC-MS analysis. A common derivatization strategy for hydroxyl groups is silylation, which involves replacing the acidic hydrogen of the hydroxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. brjac.com.brthieme-connect.de This process makes the molecule less polar, more volatile, and more thermally stable. thieme-connect.de Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov

Table 3: Potential Derivatization Strategy for a Related Compound

| Analyte | Functional Group | Derivatization Reaction | Reagent Example | Purpose |

|---|---|---|---|---|

| Toxol (Hydrolysis product of this compound) | Hydroxyl (-OH) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility and thermal stability for GC-MS analysis. |

This table outlines a potential derivatization strategy for toxol, a structurally related compound to this compound, as no direct derivatization methods for this compound were found. researchgate.netthieme-connect.denih.gov

Post-column derivatization occurs after the analyte has been separated by chromatography but before it reaches the detector. This strategy is employed to enhance the detectability of compounds that have good chromatographic properties but lack a strong signal with a particular detector. For example, a compound that does not have a chromophore can be reacted with a reagent to form a colored or fluorescent product that can be easily detected by a UV-Vis or fluorescence detector.

For a compound like this compound, which already possesses a chromophore and is readily detectable by mass spectrometry, post-column derivatization is less commonly required. The primary analytical challenges lie in its separation from a complex matrix and its structural elucidation, for which techniques like LC-MS/MS are highly effective without the need for further derivatization.

Electrophoretic Techniques for Separation and Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful alternative to traditional chromatographic methods for the separation of complex mixtures of natural products. nih.gov CE separates analytes based on their differential migration in an electric field, which is influenced by their charge-to-size ratio. oup.com This technique is characterized by its high separation efficiency, rapid analysis times, and minimal sample and solvent consumption, making it a "green" analytical choice. nih.gov

For compounds like this compound, which possesses a benzofuran scaffold, CE can be a particularly effective separation tool. Research on other benzofuran derivatives has demonstrated the utility of CE in resolving complex mixtures. nih.gov For instance, a non-radiometric assay for protein kinase CK2 inhibitors successfully employed CE to separate a peptide substrate and its phosphorylated product, both of which are relevant to the study of bioactive compounds. nih.gov This separation was achieved by capitalizing on the change in electrophoretic mobility upon phosphorylation. nih.gov

The fundamental components of a capillary electrophoresis system include a high-voltage power supply, a capillary tube (often made of fused silica), two buffer reservoirs, and a detector. oup.com The application of a high voltage across the capillary generates an electroosmotic flow (EOF) of the buffer solution, which carries the analytes towards the detector. oup.com The separation of individual components in a mixture, such as a plant extract containing this compound, occurs as a result of their unique electrophoretic mobilities, which causes them to migrate at different velocities relative to the EOF. oup.com

While specific CE methods for this compound are not extensively documented in the literature, the successful separation of other benzofuran derivatives suggests its feasibility. nih.gov A hypothetical CE method for the analysis of a plant extract containing this compound would involve optimizing several key parameters, as illustrated in the table below.

Table 1: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length | Provides the medium for separation. |

| Background Electrolyte (BGE) | 25 mM borate (B1201080) buffer, pH 9.2 | Carries the current and determines the EOF. |

| Applied Voltage | 25 kV | Drives the separation. |

| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise volume of the sample. |

The development of such a method would enable the high-resolution separation of this compound from other structurally similar compounds within a complex plant matrix, providing a powerful tool for qualitative analysis and purity assessment.

Quantitative Analytical Method Development and Validation in Complex Research Matrices

The accurate quantification of this compound in complex matrices, such as plant extracts or biological fluids, is crucial for a wide range of research applications. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is a commonly employed technique for this purpose. researchgate.netmdpi.com The development of a reliable quantitative method requires a comprehensive validation process to ensure its accuracy, precision, and robustness. researchgate.net

The process of method development for the quantitative analysis of a natural product like this compound typically involves several stages, including the selection of an appropriate chromatographic column and mobile phase to achieve adequate separation from other components in the matrix. semanticscholar.orgresearchgate.net Sample preparation is also a critical step to remove interfering substances and concentrate the analyte of interest. researchgate.net

Once a suitable chromatographic method is established, it must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). oup.com The validation process assesses several key parameters to demonstrate that the method is fit for its intended purpose. researchgate.net These parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). oup.com

The following table outlines the typical validation parameters and their acceptance criteria for a quantitative HPLC method, using data from a representative study on the quantification of other natural products in plant extracts.

Table 2: Representative Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Description | Example Acceptance Criteria | Example Finding |

|---|---|---|---|

| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | r² ≥ 0.999 | 0.9995 researchgate.net |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 98-102% | 98-104% researchgate.net |

| Precision (RSD%) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2% | < 2% researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 | 0.04 µg/mg mdpi.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 | 0.19 μg/mg mdpi.com |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. | High degree of specificity achieved. researchgate.net |

Data in the "Example Finding" column are derived from studies on other natural products and are presented for illustrative purposes. mdpi.comresearchgate.net

The development and validation of a robust quantitative analytical method are essential for obtaining reliable data in research involving this compound. Such a method would enable the accurate determination of its concentration in various complex matrices, facilitating further investigation into its properties and potential applications.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of toxyl angelate, [(2S,3R)-5-acetyl-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate, provides a foundational understanding of its three-dimensional structure and preferred conformations. These models are crucial for interpreting its biological activity and chemical reactivity.

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the bond connecting the angelate ester group to the dihydrobenzofuran ring, the orientation of the isopropenyl group, and the rotation of the acetyl group attached to the benzene (B151609) ring. Computational methods, such as molecular mechanics (MM) and semi-empirical calculations, can be employed to perform systematic conformational searches. These searches identify low-energy conformers by rotating these bonds and calculating the potential energy of each resulting structure.

While specific peer-reviewed conformational analysis studies on this compound are not extensively available, general principles of steric hindrance and electronic interactions guide the prediction of its most stable forms. It is anticipated that the planar angelate group and the benzofuran (B130515) ring system will adopt an orientation that minimizes steric clash. The PubChem database provides computed properties for this compound, including a rotatable bond count of 5, which underscores the molecule's conformational flexibility.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₀O₄ | |

| Molecular Weight | 300.3 g/mol | |

| Exact Mass | 300.1362 g/mol | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 52.6 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| XLogP3 | 3.6 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure of this compound. These calculations can predict a wide range of properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.

DFT calculations could reveal the most nucleophilic and electrophilic sites within the molecule, thereby predicting its reactivity in various chemical reactions. For instance, the carbonyl carbons of the acetyl and angelate groups are expected to be electrophilic, while the oxygen atoms and the aromatic ring would be nucleophilic centers. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Although specific DFT studies focusing solely on this compound are not prominent in the literature, research on structurally related benzofurans has utilized DFT to correlate calculated geometric parameters with X-ray diffraction data and to assign vibrational spectra. Such a study on this compound would provide a comprehensive understanding of its electronic properties.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of a ligand, such as this compound, when interacting with a biological target, typically a protein. These simulations can provide insights into the stability of the ligand-protein complex, the specific interactions that mediate binding, and the conformational changes that may occur upon binding.

In the context of this compound, which has been identified in plant extracts and investigated for its biological activities, MD simulations would be invaluable. For example, molecular docking studies, a precursor to MD simulations, have been used to screen this compound along with other natural products from Agathophora alopecuroides against enzymes like α-amylase and α-glucosidase. These initial docking studies predict the binding pose and affinity of this compound within the active site of these enzymes.

A subsequent MD simulation would start with the docked complex and simulate its movement over time, typically on the nanosecond scale. This would allow for the assessment of the stability of the predicted binding mode and the calculation of binding free energies, offering a more accurate prediction of the binding affinity. While comprehensive MD simulation studies specifically detailing the interaction of this compound are not widely published, the methodology is standard in computational drug discovery and would be a logical step following initial docking predictions.

Retrosynthetic Analysis and Pathway Prediction Algorithms

Computational tools for retrosynthetic analysis can propose potential synthetic routes to a target molecule like this compound. These algorithms work by breaking down the complex structure of the target into simpler, commercially available starting materials through a series of logical bond disconnections based on known chemical reactions.

For this compound, a retrosynthetic analysis would likely identify key disconnections at the ester linkage and within the dihydrobenzofuran ring system. For example, the ester bond could be disconnected to yield toxol (B1195516) and angelic acid or a derivative thereof. The dihydrobenzofuran core could be further broken down into simpler phenolic and allylic precursors. Experimental work has indeed shown that saponification of this compound yields toxol.

While there are no specific published reports on the use of pathway prediction algorithms for the synthesis of this compound, these computational tools are increasingly being used in organic synthesis to streamline the process of designing synthetic routes and to discover novel pathways.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for the structural elucidation of new compounds and for the verification of experimental data.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be in good agreement with experimental data for structurally related benzofurans.

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the chemical compound “this compound” that strictly adheres to the requested outline.

Searches have confirmed that this compound is a known natural product, identified as an angelic acid ester of a benzofuran derivative named toxol. jst.go.jpmetabolomicsworkbench.orgacs.org It is found in plants of the Asteraceae family, such as Isocoma wrightii and Ageratina pichinchensis, and has been associated with "milk sickness," a historical illness linked to consuming milk from livestock that have ingested these plants. researchgate.netnih.govmdpi.com Some studies have noted its weak antitumor activity. nih.govmdpi.comt27.irepdf.pub

However, the existing body of research on this specific compound is limited and does not cover the forward-looking and specialized topics required by the provided outline. Specifically:

Future Directions and Emerging Research Avenues

Application of Artificial Intelligence and Machine Learning in Toxyl Angelate Research:No publications were found that apply AI or machine learning techniques to research on this compound.

Given the strict instructions to only include content within the specified outline and to maintain scientific accuracy, the lack of available data on these specific topics for this compound makes it impossible to generate the requested article without resorting to speculation or irrelevant generalizations. Both would violate the core requirements of the prompt. Therefore, the article cannot be created as requested.

Q & A

Q. How is Toxyl angelate structurally characterized in phytochemical studies?

Structural elucidation of this compound involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and HMBC) and infrared (IR) spectral analysis. Key steps include:

- Identifying ester moieties (e.g., angelate, benzoyloxy) via chemical shifts in NMR spectra (e.g., ¹H NMR doublets at 13.20–13.65 µ for angelate esters) .

- Using HMBC correlations to map substituent locations (e.g., cross-peaks between carbonyl groups and protons at C-7, C-8, or C-19) .

- Comparing spectral data with known analogs (e.g., triplicolide angelate or germacranolides) to confirm identity .

Q. What extraction and purification techniques are optimized for this compound from natural sources?

- Extraction : Hydrodistillation or solvent-based methods (e.g., ethanol/water mixtures) yield 0.3–1.0% volatile oils rich in angelate esters .

- Purification : Column chromatography (silica gel) or HPLC coupled with LC-ion trap MS for isolating and quantifying this compound in complex matrices .

- Validation : Compare retention times and fragmentation patterns with reference standards (e.g., decursinol angelate) .

Advanced Research Questions

Q. How can researchers address synthesis challenges of this compound derivatives?

Synthesis complications arise from isomerization (e.g., angelic acid → tiglic acid). Methodological solutions include:

- Avoiding standard acyl chloride preparations (e.g., phosphorus oxychloride), which promote isomerization .

- Using 3-bromoangelic acid intermediates to stabilize the angelate structure during esterification .

- Validating product purity via IR spectroscopy (characteristic doublets for angelate esters) and hydrolysis tests .

Q. What advanced analytical methods quantify this compound in biological or environmental samples?

- LC-MS/MS : Quantify trace levels using multiple reaction monitoring (MRM) modes, calibrated against deuterated internal standards .

- Isotopic Labeling : Track metabolic pathways (e.g., anti-inflammatory activity) via ¹⁴C-labeled this compound in cell cultures .

- Data Validation : Cross-check results with orthogonal techniques (e.g., ELISA for NF-κB inhibition) to resolve instrument-specific biases .

Q. How do researchers evaluate this compound’s anti-inflammatory mechanisms at the molecular level?

- Pathway Inhibition : Use luciferase reporter assays to measure NF-κB or STAT3 activity in HEK293T cells treated with this compound .

- Kinase Profiling : Screen against protein kinase arrays (e.g., PKC isoforms) to identify activation/inhibition patterns .

- Dose-Response Analysis : Establish IC₅₀ values for PGE2-induced COX-2 suppression using nonlinear regression models .

Q. How can contradictions in this compound’s reported bioactivities be resolved?

- Meta-Analysis : Aggregate data from diverse models (e.g., cancer vs. neurodegenerative studies) to identify context-dependent effects .

- Standardized Protocols : Control for variables like solvent choice (DMSO vs. ethanol) and cell passage number to reduce inter-study variability .

- Mechanistic Redundancy Checks : Use CRISPR knockouts (e.g., EP2 receptor-deficient cells) to confirm pathway specificity .

Methodological Best Practices

- Data Reporting : Include raw spectral data (NMR/IR) in appendices, with processed results in the main text .

- Ethical Compliance : Label all process containers and disclose conflicts of interest (e.g., funding sources) .

- Peer Review : Address reviewer comments by revising manuscripts directly, avoiding vague responses like "Thank you for the comment" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.